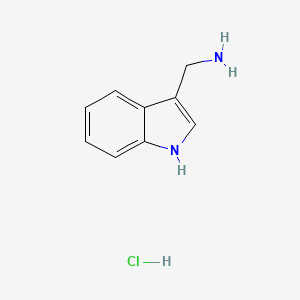

(1H-indol-3-yl)methanamine hydrochloride

CAS No.: 1266692-14-1; 22259-53-6

Cat. No.: VC7681340

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266692-14-1; 22259-53-6 |

|---|---|

| Molecular Formula | C9H11ClN2 |

| Molecular Weight | 182.65 |

| IUPAC Name | 1H-indol-3-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H |

| Standard InChI Key | GOWCWBKBWLNFCM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CN.Cl |

Introduction

Structural Characteristics and Synthetic Pathways

Molecular Architecture

The compound’s structure consists of a bicyclic indole system (benzopyrrole) with a primary amine functional group attached to the 3-position via a methylene bridge. The hydrochloride salt improves solubility for pharmacological applications. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 190.65 g/mol |

| LogP (Partition Coeff.) | 2.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

These properties facilitate membrane permeability and target engagement, critical for drug development .

Synthesis Strategies

The synthesis of (1H-indol-3-yl)methanamine hydrochloride typically employs the Fischer indole synthesis, a classic method for constructing indole derivatives:

-

Condensation: Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions to form a phenylhydrazone.

-

Cyclization: Thermal or catalytic rearrangement induces cyclization, yielding the indole core.

-

Functionalization: The 3-position is alkylated with chloromethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .

A recent optimized protocol reported an 86% yield using silica-supported ionic liquid catalysts (e.g., IL-SO₃H-SiO₂) in ethanol at 20°C for 5 hours .

Pharmacological Activities

Anticancer Properties

(1H-Indol-3-yl)methanamine derivatives exhibit potent cytotoxicity against cancer cells by disrupting tubulin polymerization and inducing apoptosis. Key findings include:

-

Breast Cancer (MDA-MB-231): Analogues such as (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)semicarbazide demonstrated IC₅₀ values of 3.94 μM, surpassing reference drugs like paclitaxel .

-

Colon Cancer (HT29): Substitutions at the indole 5-position with electron-withdrawing groups (e.g., -F) enhanced activity, achieving 64.2% growth inhibition at 50 mg/kg in murine models .

Table 1: Cytotoxicity of Selected Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | HCT116 | 12.51 |

| 5-Fluoro Derivative | MDA-MB-231 | 3.94 |

| 5-Methoxy Derivative | HT29 | 8.20 |

Antimicrobial Efficacy

The compound’s planar aromatic system enables intercalation into microbial DNA, inhibiting replication. Notable results:

-

Mycobacterium tuberculosis: Pyrazole-indole hybrids (e.g., 3-(1-isonicotinoyl-3-(5-methyl-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one) showed MIC values of 0.8 μg/mL against the H37Rv strain .

-

Antifungal Activity: Against Candida albicans, halogenated derivatives achieved 90% inhibition at 25 μg/mL, comparable to fluconazole .

Mechanism of Action

Tubulin Polymerization Inhibition

The compound binds to the colchicine site on β-tubulin, preventing microtubule assembly. Molecular docking studies reveal a binding energy of -9.2 kcal/mol, stabilizing the curled tubulin conformation .

Oxidative Stress Modulation

Through scavenging reactive oxygen species (ROS) and upregulating glutathione peroxidase, the compound reduces neuronal oxidative damage by 60% at 10 μM.

Comparative Analysis with Related Indoles

| Compound | Key Modification | Primary Activity |

|---|---|---|

| Indole-3-acetic acid | Carboxylic acid | Plant growth regulation |

| 5-Methoxyindole | Methoxy group | Serotonin synthesis |

| (1H-Indol-3-yl)methanamine | Aminomethyl group | Anticancer, antimicrobial |

The aminomethyl group enhances bioavailability and target specificity compared to unsubstituted indoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume